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molecular formula C12H10O2S B8507985 3-Methyl-5-(3-thienyl)benzoic acid

3-Methyl-5-(3-thienyl)benzoic acid

Cat. No. B8507985
M. Wt: 218.27 g/mol
InChI Key: WGMDQLVNYVBYJP-UHFFFAOYSA-N
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Patent
US07727997B2

Procedure details

Methyl 3-methyl-5-(3-thienyl)benzoate (257 mg, 1.1 mmol) is treated with lithium hydroxide (186 mg, 4.4 mmol) in tetrahydrofuran/methanol/water (8 ml, 2:1:1) and the mixture is stirred for 2 hours at 20-25 degrees C. The mixture is acidified and concentrated to give the title compound, MS [M+H]+=217.0.
Name
Methyl 3-methyl-5-(3-thienyl)benzoate
Quantity
257 mg
Type
reactant
Reaction Step One
Quantity
186 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([C:12]2[CH:16]=[CH:15][S:14][CH:13]=2)[CH:11]=1)[C:5]([O:7]C)=[O:6].[OH-].[Li+]>O1CCCC1.CO.O>[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([C:12]2[CH:16]=[CH:15][S:14][CH:13]=2)[CH:11]=1)[C:5]([OH:7])=[O:6] |f:1.2,3.4.5|

Inputs

Step One
Name
Methyl 3-methyl-5-(3-thienyl)benzoate
Quantity
257 mg
Type
reactant
Smiles
CC=1C=C(C(=O)OC)C=C(C1)C1=CSC=C1
Name
Quantity
186 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
tetrahydrofuran methanol water
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1.CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 hours at 20-25 degrees C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=C(C(=O)O)C=C(C1)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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